2-Chloro-3-fluoro-4-methoxybenzaldehyde: A Critical Building Block in PHGDH Inhibitor Development
2-Chloro-3-fluoro-4-methoxybenzaldehyde: A Critical Building Block in PHGDH Inhibitor Development
Executive Summary
In the landscape of modern medicinal chemistry, poly-substituted benzaldehydes serve as indispensable scaffolds for the synthesis of complex active pharmaceutical ingredients (APIs). 2-Chloro-3-fluoro-4-methoxybenzaldehyde (CAS: 1002344-90-2) is a highly specialized, fluorinated building block that has gained significant traction in the development of targeted metabolic therapies[1]. Most notably, it is utilized in the synthesis of inhibitors targeting 3-phosphoglycerate dehydrogenase (PHGDH), a critical enzyme in the L-serine biosynthesis pathway that is frequently hijacked by cancer cells[2].
This technical guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic logic behind its synthesis via Rieche formylation, and its application in advanced drug discovery workflows.
Physicochemical Profile & Structural Logic
The utility of 2-chloro-3-fluoro-4-methoxybenzaldehyde stems from its dense, contiguous substitution pattern. The presence of a fluorine atom at the C3 position modulates the electronic distribution of the aromatic ring, increasing the lipophilicity of downstream analogs while blocking metabolic liabilities (such as oxidative metabolism at that position). The chlorine atom at C2 provides significant steric shielding to the aldehyde group and serves as a potential synthetic handle for late-stage transition-metal-catalyzed cross-coupling reactions.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 2-Chloro-3-fluoro-4-methoxybenzaldehyde |
| CAS Number | 1002344-90-2[1] |
| Molecular Formula | C₈H₆ClFO₂[1] |
| Molecular Weight | 188.58 g/mol (189 Da)[1] |
| LogP | ~2.27[1] |
| Topological Polar Surface Area | 26.3 Ų[1] |
| SMILES String | COC1=CC=C(C=O)C(Cl)=C1F[1] |
Synthetic Methodology: Regioselective Rieche Formylation
The synthesis of 2-chloro-3-fluoro-4-methoxybenzaldehyde is achieved through a highly regioselective Rieche Formylation of 1-chloro-2-fluoro-3-methoxybenzene[2].
Mechanistic Causality
The choice of the Rieche formylation over a Vilsmeier-Haack reaction is driven by the specific electronic and steric demands of the substrate. 1-Chloro-2-fluoro-3-methoxybenzene features a strongly electron-donating methoxy group (+M effect) at C3, which directs electrophilic aromatic substitution to its ortho (C4) and para (C6) positions.
Because the electrophile generated from dichloro(methoxy)methane and Titanium(IV) chloride (TiCl₄) is exceptionally bulky, it exhibits a profound steric preference for the less hindered para position (C6). Consequently, formylation occurs exclusively at C6. Upon renumbering the resulting benzaldehyde (where the formyl carbon becomes C1), the product is correctly designated as 2-chloro-3-fluoro-4-methoxybenzaldehyde. TiCl₄ is selected as the Lewis acid because it perfectly balances the necessary electrophilic activation without causing the cleavage of the methoxy ether, which is a common side reaction when using harsher Lewis acids like BBr₃ or AlCl₃.
Workflow for the Rieche formylation of 1-chloro-2-fluoro-3-methoxybenzene.
Self-Validating Experimental Protocol
To ensure high yield and prevent the formation of regioisomers, adhere to the following step-by-step methodology[2]:
-
Inert Atmosphere Setup: Purge a dry, round-bottom flask with nitrogen. Moisture must be strictly excluded to prevent the premature hydrolysis of TiCl₄.
-
Substrate Dissolution: Dissolve 1-chloro-2-fluoro-3-methoxybenzene (5.00 g, 31.1 mmol) in anhydrous dichloromethane (DCM, 40 mL). Cool the mixture to 0 °C using an ice-water bath.
-
Lewis Acid Addition: Add Titanium tetrachloride (TiCl₄, 10.0 g, 52.9 mmol) dropwise. Causality: Slow addition at 0 °C prevents localized heating and suppresses non-specific polymerization of the electron-rich aromatic ring.
-
Electrophile Introduction: Add dichloro(methoxy)methane (3.58 g, 31.1 mmol) dropwise to the dark solution.
-
Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature (RT) for exactly 3 hours.
-
In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent. The starting material (higher Rf) must be completely consumed, replaced by a strongly UV-active spot (lower Rf) corresponding to the aldehyde.
-
Quenching & Extraction: Once validated, pour the reaction mixture slowly into 100 mL of vigorously stirred ice-water. Causality: This safely dissipates the highly exothermic hydrolysis of TiCl₄. Separate the organic DCM layer, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
Application in Drug Development: Targeting PHGDH
The primary documented application of 2-chloro-3-fluoro-4-methoxybenzaldehyde is as a foundational building block in the synthesis of small-molecule inhibitors of 3-phosphoglycerate dehydrogenase (PHGDH) [2].
The Biological Imperative
PHGDH catalyzes the first, rate-limiting step in the de novo biosynthesis of L-serine, converting 3-phosphoglycerate (a glycolytic intermediate) into 3-phosphohydroxypyruvate, accompanied by the reduction of NAD⁺ to NADH[2]. Certain tumors (e.g., specific breast and melanoma cancers) exhibit genomic amplification of the PHGDH gene, making them hypersensitive to L-serine starvation.
By incorporating the 2-chloro-3-fluoro-4-methoxybenzaldehyde motif into heterocyclic scaffolds (such as substituted pyridines or pyrimidines), medicinal chemists have successfully developed potent PHGDH inhibitors. The specific halogenation pattern of this building block ensures optimal shape complementarity within the hydrophobic pocket of the PHGDH allosteric or active site, while the methoxy group acts as a hydrogen bond acceptor.
The L-serine biosynthesis pathway and targeted inhibition of PHGDH.
Handling, Safety, and Analytical Characterization
When utilizing 2-chloro-3-fluoro-4-methoxybenzaldehyde in a laboratory setting, standard safety protocols for halogenated benzaldehydes must be observed.
-
Safety Profile: The compound is classified as a skin and eye irritant. It must be handled within a certified chemical fume hood, utilizing nitrile gloves and safety goggles[3].
-
Storage: Store in a cool, dry place under an inert atmosphere (Argon or Nitrogen) to prevent auto-oxidation of the aldehyde to the corresponding benzoic acid.
-
Analytical Signatures: For structural validation post-synthesis, ¹H NMR spectroscopy (in CDCl₃) will reveal a distinct, highly deshielded singlet near δ 10.2–10.4 ppm, characteristic of the aldehyde proton. The aromatic region will display coupling patterns indicative of the ortho-relationship between the remaining aromatic protons, modulated by ¹⁹F-¹H spin-spin coupling.
References
-
Chemspace. "2-chloro-3-fluoro-4-methoxybenzaldehyde - C8H6ClFO2". Available at:[Link]
- Google Patents. "WO2017156179A1 - 3-phosphoglycerate dehydrogenase inhibitors and uses thereof".
